

Dopropidil (CAS 79700-61-1): A Technical Guide to its Research Applications

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Compound of Interest

Compound Name: *Dopropidil*

Cat. No.: *B1662736*

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Abstract

Dopropidil (CAS number 79700-61-1) is a novel anti-anginal agent characterized by its distinctive mechanism of action as an intracellular calcium ion modulating agent.^{[1][2]} This technical guide provides an in-depth overview of the research applications of **Dopropidil**, consolidating available data on its pharmacological effects, mechanism of action, and relevant experimental protocols. The information is intended to serve as a comprehensive resource for researchers and professionals involved in cardiovascular drug discovery and development.

Introduction

Dopropidil has emerged as a compound of interest in cardiovascular research due to its potential therapeutic applications in conditions such as angina pectoris.^{[1][2]} Its primary activity lies in its ability to antagonize intracellular calcium, a key signaling ion in cardiac and vascular smooth muscle function.^[1] This guide will explore the in vitro and in vivo research applications of **Dopropidil**, presenting quantitative data, outlining experimental methodologies, and visualizing its proposed mechanism of action.

Pharmacological Profile

In Vitro Activity

Dopropidil has demonstrated significant inhibitory effects on contractions induced by various stimuli in isolated vascular preparations. Notably, it inhibits caffeine-induced contractions in rabbit renal arteries in a calcium-free medium, suggesting a direct effect on intracellular calcium release mechanisms.[1] The compound also effectively inhibits norepinephrine-induced vascular responses.[1]

Table 1: In Vitro Inhibitory Concentrations of **Dopropidil**

Assay	Tissue/Cell Type	Inducing Agent	IC50 Value (µM)	Reference
Contraction Inhibition	Rabbit Renal Arteries	Caffeine (in Ca ²⁺ -free medium)	30.0	[1]
Contraction Inhibition	Not Specified	Norepinephrine (NE)	2.7	[1]
Contraction Inhibition	Not Specified	Norepinephrine (NE)	29.8	[1]
Diastolic Tension Inhibition	Not Specified	Veratrine	2.8	[1]

In Vivo Efficacy

In animal models, **Dopropidil** has shown potent anti-ischemic and cardiovascular effects. In anesthetized dogs, it dose-dependently mitigates the detrimental electrical, biochemical, and mechanical consequences of myocardial ischemia.[1] Furthermore, oral and intraduodenal administration in dogs has been shown to reduce heart rate and counteract isoproterenol-induced tachycardia, indicating good absorption and a prolonged duration of action.[1]

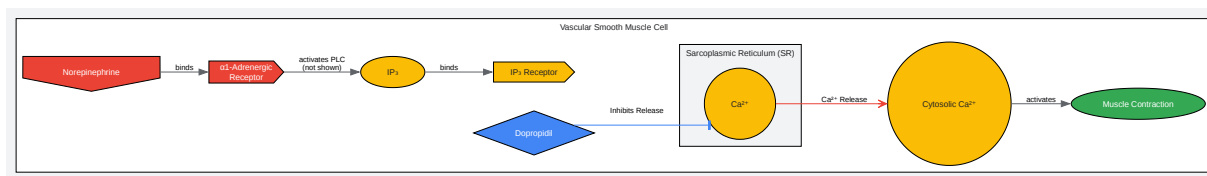
Table 2: In Vivo Effects of **Dopropidil**

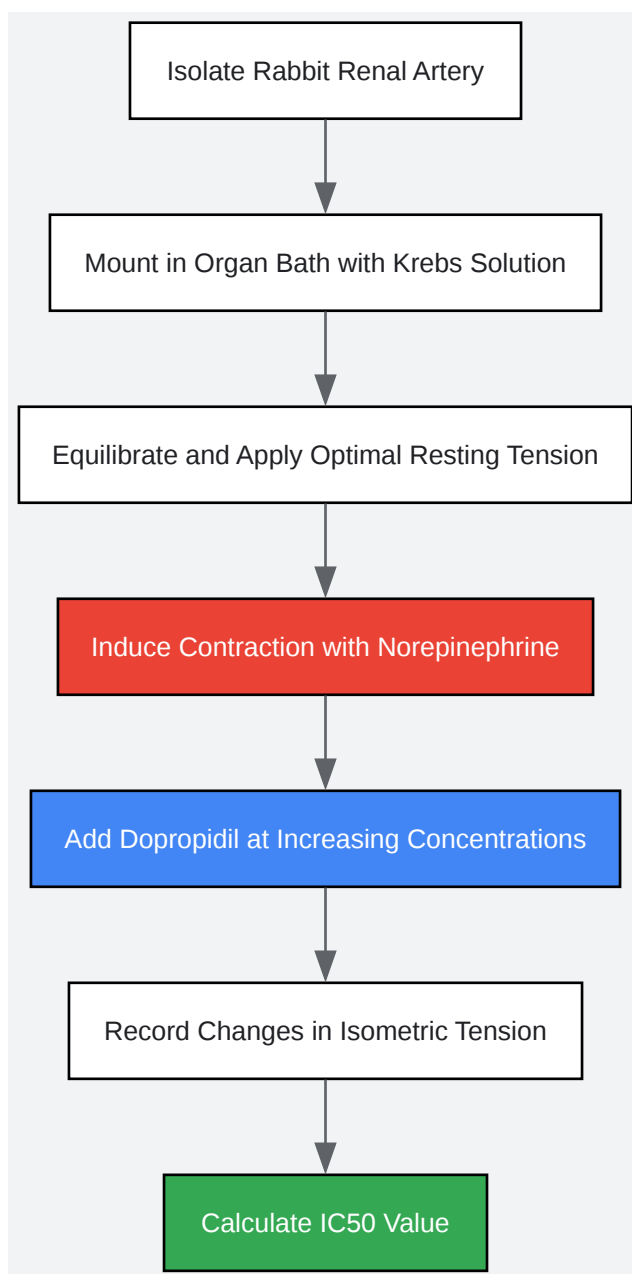
Animal Model	Administration Route	Dosage	Observed Effect	Reference
Anesthetized Dog	Intravenous	1 and 2.5 mg/kg	Reduction of ST-segment elevation, lactate production, potassium release, and loss of myocardial contractility during ischemia.	[1]
Conscious Dog	Oral (p.o.)	12-14 mg/kg	Reduction of resting heart rate by approximately 10 beats/min.	[1]
Anesthetized Dog	Intraduodenal	50 mg/kg	Significant reduction of isoproterenol-induced tachycardia.	[1]
Rabbit (Hypercholesterolemic)	Oral (p.o.)	30 mg/kg per day (14 weeks)	Investigated for effects on vasoactive agent reactivity in the context of atherosclerosis.	[1]

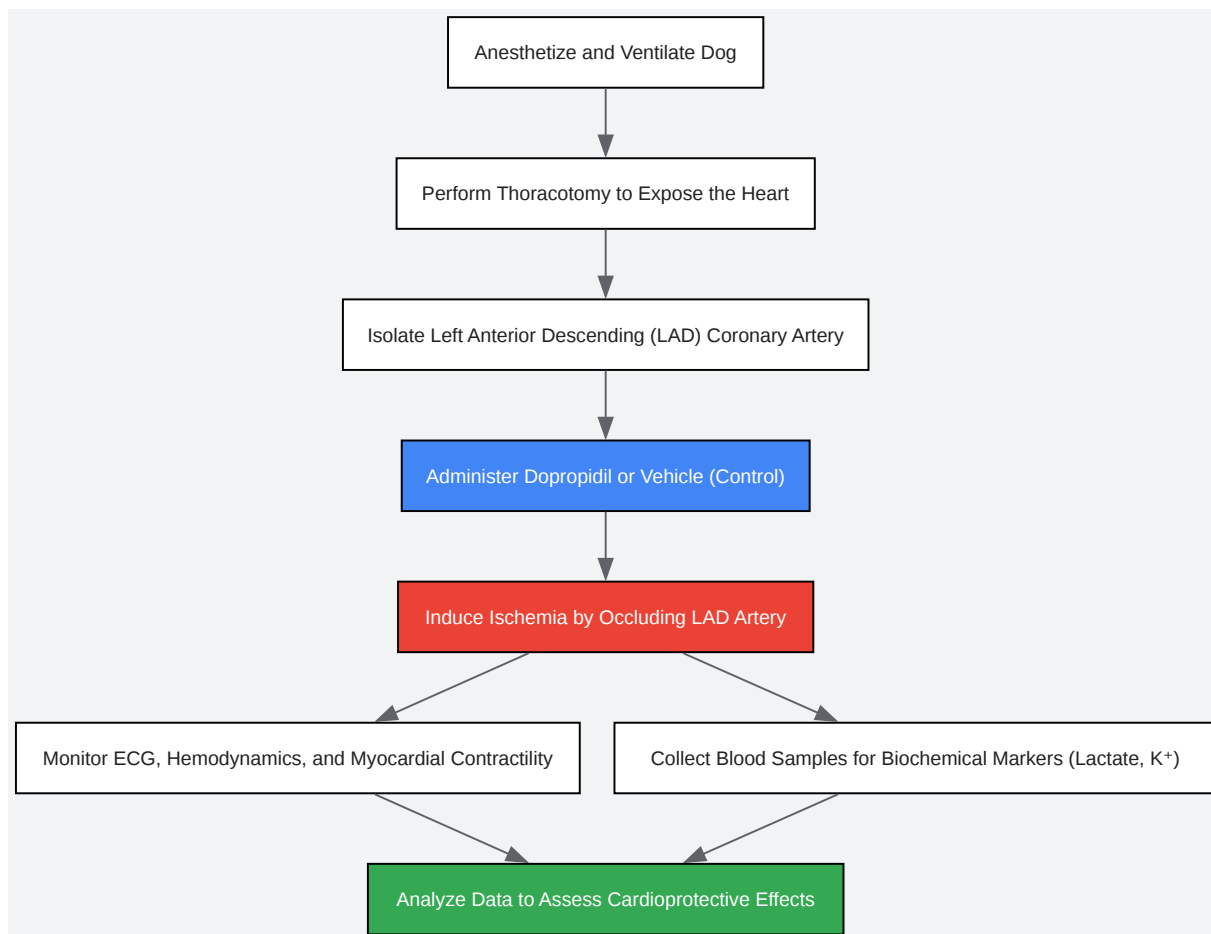
Mechanism of Action: Intracellular Calcium Antagonism

The primary mechanism of action of **Dopropidil** is attributed to its ability to function as an intracellular calcium antagonist. Unlike traditional calcium channel blockers that primarily inhibit the influx of extracellular calcium, **Dopropidil** appears to interfere with the release of calcium from intracellular stores, such as the sarcoplasmic reticulum (SR).[1][3]

The inhibition of caffeine-induced contractions in a calcium-free environment is a key piece of evidence supporting this mechanism. Caffeine is known to trigger calcium release from the SR by sensitizing ryanodine receptors. **Dopropidil**'s ability to counteract this effect points towards a direct or indirect interaction with the SR calcium release machinery.







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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Calcium release from intracellular stores and excitation-contraction coupling in intestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
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